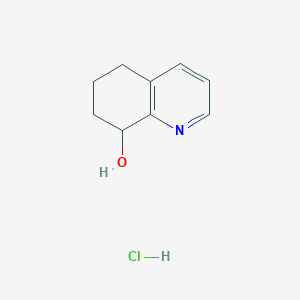

8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride

Beschreibung

8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride (CAS: 14631-46-0) is a bicyclic heteroaromatic compound featuring a hydroxyl group at the 8-position and a saturated six-membered ring. Its molecular formula is C₉H₁₁NO·HCl, with the hydrochloride salt enhancing solubility and stability for pharmaceutical and catalytic applications . This compound serves as a precursor for synthesizing chiral ligands and bioactive molecules, leveraging its hydroxyl group for hydrogen bonding and coordination chemistry.

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h2,4,6,8,11H,1,3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANMETSADONPSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-25-1 | |

| Record name | 8-Quinolinol, 5,6,7,8-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride involves several steps. One common method includes the reaction of 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis to yield the desired product . Another method involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Analyse Chemischer Reaktionen

Substitution Reactions

The hydroxyl group at position 8 undergoes nucleophilic substitution under acidic or catalytic conditions, enabling functional group interconversion.

Key Examples:

-

Mechanistic Insight: Chlorination with SOCl₂ proceeds via activation of the hydroxyl group, forming a reactive intermediate that undergoes nucleophilic displacement .

Oxidation-Reduction Pathways

The compound participates in redox reactions, modifying its oxidation state or functional groups.

Oxidation

Reduction

-

Notable Finding: Reduction of the oxime derivative (formed via hydroxylamine treatment) yields enantiomerically pure amines, crucial for chiral drug development .

Cyclization and Condensation Reactions

The tetrahydroquinoline core facilitates ring-forming reactions, expanding structural complexity.

Cyclization Examples:

Condensation Examples:

Industrial and Scalable Synthetic Routes

Large-scale production leverages optimized catalytic processes:

| Method | Catalyst | Temperature/Pressure | Yield | Scalability | Source |

|---|---|---|---|---|---|

| Catalytic hydrogenation | Pd/C, H₂ | 140°C, 12 atm | 92.6% | High | |

| Isomerization | FeCl₃, ZnCl₂ | 100°C, ambient pressure | 75% | Moderate |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antibiotic Synthesis

HQ serves as a precursor in the synthesis of important antibiotics such as erythromycin. Erythromycin is widely used for treating bacterial infections and demonstrates HQ's significance in pharmaceutical chemistry .

Anti-inflammatory and Anti-ulcer Agents

Research indicates that derivatives of tetrahydroquinoline compounds exhibit anti-inflammatory properties. For instance, 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been identified as potential anti-ulcer agents . This highlights HQ's role in developing therapeutics for gastrointestinal diseases.

Cancer Research

Recent studies have investigated the antiproliferative effects of tetrahydroquinoline derivatives on cancer cell lines. Modifications to the tetrahydroquinoline scaffold have shown enhanced activity against cancer cell proliferation and microtubule depolymerization, indicating potential applications in oncology .

Agrochemical Applications

Insecticides

HQ is utilized in synthesizing pyrethrins, natural insecticides effective against a variety of pests. These compounds are crucial in agricultural practices for pest management while being relatively safe for non-target organisms .

Chemical Industry Applications

Catalysis

HQ functions as a catalyst in various chemical reactions. For example, it catalyzes the polymerization of monomers like acrylic acid and methyl methacrylate to produce polymers used in adhesives and coatings. Additionally, it aids in synthesizing polyurethanes utilized in insulation and furniture manufacturing .

Chemical Reagent

As a reagent, HQ is employed in the production of silver nanoparticles through reduction processes. These nanoparticles have applications in electronics and biomedicine due to their unique properties .

Material Science Applications

Coatings and Surfactants

HQ is incorporated into formulations for industrial coatings and surfactants due to its ability to enhance product stability and performance. Its application extends to cosmetic formulations where it acts as a stabilizing agent or UV filter .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of erythromycin | Antibiotic used for bacterial infections |

| Anti-inflammatory agents | Potential treatment for ulcers | |

| Cancer therapeutics | Enhances antiproliferative activity | |

| Agrochemicals | Synthesis of pyrethrins | Natural insecticide |

| Chemical Industry | Catalysis in polymerization | Used for adhesives and coatings |

| Chemical reagent | Production of silver nanoparticles | |

| Material Science | Industrial coatings | Enhances stability and performance |

| Cosmetic formulations | Acts as a stabilizer or UV filter |

Case Study 1: Anticancer Activity

A study evaluated various tetrahydroquinoline derivatives for their ability to inhibit cancer cell proliferation. The results indicated that specific modifications to the HQ structure significantly increased potency against certain cancer types, suggesting avenues for further development in cancer therapy .

Case Study 2: Insecticide Development

Research on HQ-derived pyrethrins demonstrated effective pest control with minimal environmental impact. Field tests confirmed their efficacy against common agricultural pests while maintaining safety for beneficial insects .

Case Study 3: Polymerization Catalysis

Investigations into HQ's role as a catalyst revealed its effectiveness in polymerizing methyl methacrylate. The resulting polymers exhibited desirable properties for use in high-performance coatings, showcasing HQ's utility in materials science .

Wirkmechanismus

The mechanism of action of 8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride involves its binding to the nociceptin receptor. By blocking this receptor, the compound prevents the binding of its natural ligand, thereby inhibiting the transmission of pain signals to the brain . This action reduces the perception of pain and has potential therapeutic applications in pain management.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Substituent Effects on Key Properties

Structural and Electronic Comparisons

- Hydroxyl vs. Amino Groups: The hydroxyl group in 8-hydroxy derivatives enables hydrogen bonding, influencing solubility and crystal packing (e.g., 3D networks via O–H···O interactions ). The amino group in CAMPY and Me-CAMPY facilitates strong metal coordination, critical for asymmetric transfer hydrogenation (ATH) catalysis. Rhodium complexes of these ligands achieve up to 69% enantiomeric excess in ATH reactions .

Steric Effects :

- Reactivity: 8-Hydroxy derivatives may undergo unexpected side reactions (e.g., polymerization with chloroacetic acid) due to hydroxyl group nucleophilicity, unlike amino or chloro analogs .

Biologische Aktivität

8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride is a derivative of the tetrahydroquinoline class of compounds, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Anticancer Activity

Research has shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, a study synthesized novel tetrahydroquinolinones that demonstrated significant antiproliferative activity against colorectal cancer (CRC) cells by inducing oxidative stress and autophagy via the PI3K/AKT/mTOR signaling pathway. Specifically, one compound exhibited an IC50 value in the micromolar range and inhibited colony formation and migration of HCT-116 cells .

Antimicrobial Properties

Compounds containing the 8-hydroxyquinoline moiety have been reported to display a broad spectrum of antimicrobial activities. A review highlighted that 8-hydroxyquinoline derivatives possess significant antibacterial and antifungal effects. These compounds act by chelating metal ions essential for microbial growth or by disrupting cellular processes within pathogens .

Anti-inflammatory Effects

Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory properties. One study reported that specific derivatives exhibited potent inhibition of nitric oxide production in vitro, indicating potential for treating inflammatory conditions .

Antiviral Activity

The antiviral potential of 8-hydroxyquinoline derivatives has gained attention, particularly in the context of emerging viral threats such as SARS-CoV-2. Some derivatives have shown promising activity against various viruses by inhibiting viral replication and enhancing host immune responses .

The biological activity of 8-hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride is attributed to several mechanisms:

- Oxidative Stress Induction : This compound can disrupt the balance of reactive oxygen species (ROS) within cells, leading to increased oxidative stress which is detrimental to cancer cells.

- Metal Ion Chelation : The ability to chelate metal ions is crucial for its antimicrobial properties, as many pathogens rely on these ions for growth.

- Inhibition of Enzymatic Activity : Certain derivatives inhibit enzymes involved in inflammatory pathways or viral replication processes.

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for 8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride?

The compound can be synthesized via lithiation of 5,6,7,8-tetrahydroquinoline using n-butyllithium, followed by hydroxylation or functionalization (e.g., thiocarboxamide formation via reaction with carbon disulfide) . Precursor handling requires inert conditions (argon/nitrogen) to avoid decomposition. Post-synthesis purification typically involves recrystallization or column chromatography under acidic conditions to stabilize the hydrochloride salt .

Q. How can the structural integrity of this compound be validated?

Use spectroscopic methods:

- UV-Vis/IR : Confirm phenolic hydroxyl groups via characteristic absorption bands (e.g., O–H stretching at ~3200 cm⁻¹) and chelation-dependent shifts .

- NMR : Distinguish between tautomeric forms (hydroxyl vs. zwitterionic) using and NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) .

- X-ray crystallography : Resolve solid-state structure and hydrogen-bonding networks, as demonstrated for related tetrahydroquinoline derivatives .

Q. What are the stability considerations for storage and handling?

The hydrochloride salt is hygroscopic; store desiccated at –20°C under inert gas. Stability studies indicate degradation under prolonged light exposure (>48 hours), necessitating amber vials. Avoid aqueous solutions at neutral pH, which promote zwitterionic form precipitation .

Advanced Research Questions

Q. How to resolve contradictions in reported coordination behavior with metal ions?

Discrepancies in binding modes (e.g., O vs. N donor sites) arise from pH-dependent tautomerism. Design pH-controlled experiments:

- Potentiometric titrations : Determine pKa values to identify dominant tautomers (hydroxyl form dominates below pH 5, zwitterion above pH 7) .

- ESI-MS/EPR : Monitor metal-ligand stoichiometry and oxidation states (e.g., Fe³⁺ vs. Cu²⁺ complexes) .

Q. What experimental strategies optimize catalytic applications of this compound?

- Ligand design : Modify the tetrahydroquinoline scaffold via electrophilic substitution (e.g., halogenation at C-5/C-6) to enhance electron-donor capacity .

- Kinetic studies : Use stopped-flow spectroscopy to assess reaction rates in metal-catalyzed oxidations, comparing with non-hydrogenated 8-hydroxyquinoline analogs .

Q. How to address contradictory biological activity data in literature?

Variations in antimicrobial or anticancer activity may stem from purity or stereochemical factors:

- HPLC-MS : Verify sample purity (>98%) and rule out byproducts (e.g., oxidized quinoline derivatives) .

- Chiral resolution : Separate enantiomers (if applicable) using chiral columns and test activity differences, as seen in related tetrahydroquinoline amines .

Q. What methodologies validate analytical applications (e.g., fluorometric sensing)?

- Validation protocols : Follow ICH guidelines for linearity (1–100 µM range), LOD/LOQ determination, and interference testing (e.g., with common biological metal ions) .

- Comparative studies : Benchmark against established chelators (e.g., EDTA) using fluorescence quenching assays .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?

Discrepancies arise from protonation states:

- Hydrochloride salt : Soluble in polar solvents (water, methanol) due to ionic character.

- Free base : Preferentially dissolves in chloroform or DCM. Validate via pH-solubility profiling and Karl Fischer titration for residual moisture .

Q. Why do computational models disagree with experimental binding affinities?

- Tautomer neglect : Many DFT studies omit zwitterionic forms. Re-run calculations including both tautomers and solvent effects (e.g., COSMO-RS) .

- Crystal packing effects : Compare computed gas-phase energies with solid-state XRD data to identify intermolecular forces .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.